1-(2,6-Difluoro-4-nitrophenyl)piperidin-3-ol
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Overview
Description
1-(2,6-Difluoro-4-nitrophenyl)piperidin-3-ol is an organic compound that belongs to the class of piperidines This compound is characterized by the presence of a piperidine ring substituted with a 2,6-difluoro-4-nitrophenyl group and a hydroxyl group at the third position
Preparation Methods
The synthesis of 1-(2,6-Difluoro-4-nitrophenyl)piperidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-difluoro-4-nitrobenzene and piperidine.
Reaction Conditions: The reaction involves the nucleophilic substitution of the nitro group on the benzene ring by the piperidine ring. This is typically achieved under basic conditions using a strong base such as sodium hydride or potassium tert-butoxide.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and heat transfer, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
1-(2,6-Difluoro-4-nitrophenyl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Scientific Research Applications
1-(2,6-Difluoro-4-nitrophenyl)piperidin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,6-Difluoro-4-nitrophenyl)piperidin-3-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to modulation of their activity.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
1-(2,6-Difluoro-4-nitrophenyl)piperidin-3-ol can be compared with other similar compounds:
1-(4-Fluoro-2-nitrophenyl)piperidin-3-ol: This compound has a similar structure but with a single fluorine atom, leading to different chemical reactivity and biological activity.
1-(2,6-Difluoro-4-nitrophenyl)piperidin-4-one:
Properties
Molecular Formula |
C11H12F2N2O3 |
---|---|
Molecular Weight |
258.22 g/mol |
IUPAC Name |
1-(2,6-difluoro-4-nitrophenyl)piperidin-3-ol |
InChI |
InChI=1S/C11H12F2N2O3/c12-9-4-7(15(17)18)5-10(13)11(9)14-3-1-2-8(16)6-14/h4-5,8,16H,1-3,6H2 |
InChI Key |
XQKQMLCKAAHSKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=C(C=C2F)[N+](=O)[O-])F)O |
Origin of Product |
United States |
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